3-(Hydroxymethyl)piperazin-2-one
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Overview
Description
3-(Hydroxymethyl)piperazin-2-one is a heterocyclic organic compound with the molecular formula C5H10N2O2 It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the ring opening of aziridines under the action of N-nucleophiles . The Ugi reaction and intermolecular cycloaddition of alkynes bearing amino groups are also employed . These reactions are often carried out under basic conditions using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using commercially available starting materials like ®-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one . The process includes transformations using Meerwein conditions (triethyloxonium tetrafluoroborate and sodium carbonate) and subsequent reactions to build the desired compound .
Chemical Reactions Analysis
Types of Reactions: 3-(Hydroxymethyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different piperazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the hydroxymethyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various substituted piperazines and piperazinones, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
3-(Hydroxymethyl)piperazin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)piperazin-2-one involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain organisms, making it useful in anthelmintic applications .
Comparison with Similar Compounds
Piperazine: A basic structure with two nitrogen atoms in a six-membered ring.
3-Methylpiperazin-2-one: A derivative with a methyl group at the third position.
4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one: A more complex derivative used in pharmaceutical synthesis.
Uniqueness: 3-(Hydroxymethyl)piperazin-2-one is unique due to its hydroxymethyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-(hydroxymethyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c8-3-4-5(9)7-2-1-6-4/h4,6,8H,1-3H2,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVUWTCRCMXXQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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